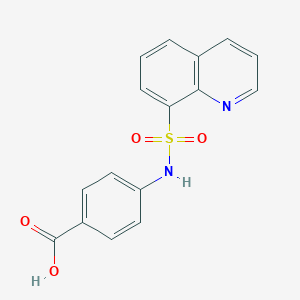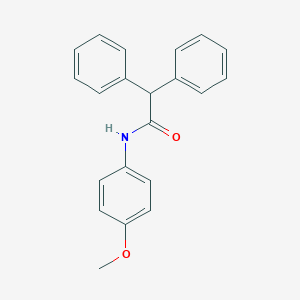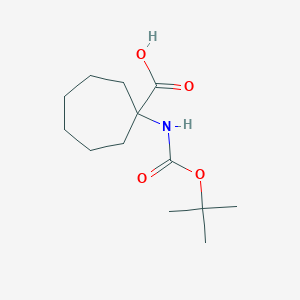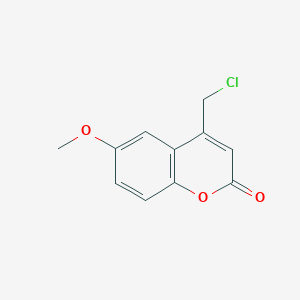
2,4-dichloro-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(3-methylphenyl)benzamide, also known as diclofop-methyl, is a herbicide that is widely used in agriculture to control grass weeds. It belongs to the chemical family of aryloxyphenoxypropionates and was first introduced in the 1970s. Since then, it has become a popular choice among farmers due to its effectiveness in controlling grass weeds and its low toxicity to non-target organisms.
Mécanisme D'action
Diclofop-methyl works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid biosynthesis in plants. This leads to the accumulation of toxic levels of malonyl-CoA, which disrupts the normal metabolic processes of the plant and eventually leads to its death.
Effets Biochimiques Et Physiologiques
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans and animals. It is rapidly metabolized and excreted from the body, and does not accumulate in the environment. However, it may have some toxic effects on aquatic organisms, such as fish and amphibians, if it enters water bodies through runoff or leaching.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofop-methyl is a valuable tool for studying the mechanism of fatty acid biosynthesis in plants. It has been used in several laboratory experiments to elucidate the role of ACCase in this process. However, it has some limitations, such as its specificity for grass weeds and its potential to cause environmental contamination if not used properly.
Orientations Futures
There are several areas of research that can be explored in relation to 2,4-dichloro-N-(3-methylphenyl)benzamidehyl. One possible direction is to investigate the molecular mechanisms of resistance to this herbicide in grass weeds, and to develop new strategies for controlling resistant populations. Another area of interest is to explore the potential of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl as a lead compound for the development of novel herbicides with improved efficacy and safety profiles. Finally, more research is needed to better understand the environmental fate and effects of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl, and to develop strategies for minimizing its impact on non-target organisms.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-(3-methylphenyl)benzamidehyl involves several steps, starting from the reaction of 2,4-dichlorophenol with 3-methylbenzyl chloride to form 2,4-dichloro-N-(3-methylphenyl)acetamide. This intermediate is then treated with methyl chloroformate to form 2,4-dichloro-N-(3-methylphenyl)benzamidehyl.
Applications De Recherche Scientifique
Diclofop-methyl has been extensively studied for its effectiveness in controlling grass weeds in various crops, including wheat, barley, and rice. It has been found to be highly effective against several species of grass weeds, such as wild oat, green foxtail, and barnyardgrass.
Propriétés
Numéro CAS |
78986-90-0 |
|---|---|
Nom du produit |
2,4-dichloro-N-(3-methylphenyl)benzamide |
Formule moléculaire |
C14H11Cl2NO |
Poids moléculaire |
280.1 g/mol |
Nom IUPAC |
2,4-dichloro-N-(3-methylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Clé InChI |
BAARZDNNIUDJSO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Autres numéros CAS |
78986-90-0 |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)



